Territrem C

描述

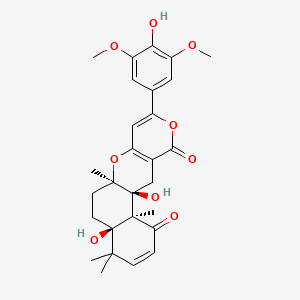

Structure

3D Structure

属性

CAS 编号 |

89020-33-7 |

|---|---|

分子式 |

C28H32O9 |

分子量 |

512.5 g/mol |

IUPAC 名称 |

(1S,2S,7R,10R)-1,7-dihydroxy-14-(4-hydroxy-3,5-dimethoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |

InChI |

InChI=1S/C28H32O9/c1-24(2)8-7-21(29)26(4)27(24,32)10-9-25(3)28(26,33)14-16-18(37-25)13-17(36-23(16)31)15-11-19(34-5)22(30)20(12-15)35-6/h7-8,11-13,30,32-33H,9-10,14H2,1-6H3/t25-,26+,27-,28-/m1/s1 |

InChI 键 |

FTTNXWIFPFEOQT-JUDWXZBOSA-N |

SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)C)O)C)C |

手性 SMILES |

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)(C(=O)C=CC3(C)C)C)O |

规范 SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)C)O)C)C |

同义词 |

4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-9-(3,5-dimethoxy-4-hydroxyphenyl)-4H,11H-naphtho(2.1-b)pyrano(3,4-e)pyran-1,11(5H)-dione territrem C |

产品来源 |

United States |

Fungal Sources and Cultivation Methodologies of Territrem C

Identification of Territrem C Producing Fungal Strains

Various fungal isolates have been identified as producers of this compound, highlighting the diversity of its natural sources.

Aspergillus terreus Isolates

The species Aspergillus terreus is a well-established source of this compound. Several studies have reported the isolation of this compound from different strains of A. terreus. Notably, Aspergillus terreus strain 23-1 has been specifically cited for its production of this compound, alongside related compounds like Territrem A and B nih.govnih.gov. Another significant isolate is Aspergillus terreus SCSGAF0162, which has been identified as a producer of multiple territrem derivatives, including this compound mdpi.comnih.govmdpi.com. Aspergillus terreus is known to produce a wide array of secondary metabolites, some of which exhibit valuable properties, such as acetylcholinesterase inhibition studiesinmycology.org.

Marine-Derived Fungal Strains

Fungi isolated from marine environments represent another important source for this compound production. These marine-derived strains often possess unique metabolic capabilities due to the specialized conditions of their habitats. Aspergillus terreus SCSGAF0162, isolated from the gorgonian Echinogorgia aurantiaca, is a prime example of a marine-derived fungus yielding this compound mdpi.comnih.govmdpi.com. Furthermore, Penicillium species obtained from marine sources, such as mangrove plants, have also been reported to produce this compound mdpi.comresearchgate.net. The exploration of marine-derived fungi continues to be a promising avenue for discovering novel bioactive compounds.

Fermentation and Cultivation Strategies for Territrem Production

Optimizing fermentation and cultivation strategies is essential for maximizing the yield and efficient isolation of this compound from fungal cultures. This involves careful selection of substrates, media composition, and environmental parameters.

Substrate Utilization and Media Composition

The choice of substrate and the composition of the growth medium significantly influence fungal growth and secondary metabolite production.

Substrates: Rice has been widely used as a substrate for the solid-state fermentation of Aspergillus terreus to produce territrems, including this compound nih.govnih.govnih.gov. This approach involves inoculating the rice with the fungal strain and allowing it to grow, with the compound then extracted from the fermented rice.

Media Components: For submerged cultivation, various media formulations are employed. Research into optimizing media for Aspergillus terreus has identified key components. For instance, studies optimizing the production of related compounds like Butyrolactone I by A. terreus suggest that a high carbon-to-nitrogen ratio is beneficial, with optimal concentrations identified for sucrose (B13894) (carbon source), peptone (nitrogen source), and potassium dihydrogen phosphate (B84403) (phosphate source) ijcmas.com. Standard media like YES (Yeast extract, Sucrose, Agar) and CYA (containing various salts, yeast extract, and sucrose) are also utilized for cultivating fungi like Penicillium species google.com. Other media components that have been explored include potato starch, lactose, corn steep liquor, and ammonium (B1175870) nitrate (B79036) google.com.

Table 1: Identified Fungal Strains Producing this compound

| Fungal Strain | Source/Origin | Key this compound Production Reference(s) |

| Aspergillus terreus 23-1 | Rice culture | nih.gov, nih.gov |

| Aspergillus terreus SCSGAF0162 | Marine gorgonian Echinogorgia aurantiaca | mdpi.com, nih.gov, mdpi.com |

| Penicillium sp. | Mangrove plant | mdpi.com |

| Penicillium sp. SK5GW1L | Mangrove plant | researchgate.net |

Table 2: Substrate and Media Components for Territrem Production

| Substrate/Medium Component | Type of Fermentation | Notes | Reference(s) |

| Rice | Solid-state | Common substrate for A. terreus | nih.gov, nih.gov, nih.gov |

| Rice medium (rice, yeast extracts, sea salt) | Solid-state | Used for A. terreus SCSGAF0162 | nih.gov |

| Sucrose | Submerged | Carbon source; optimum concentration identified for related compounds ijcmas.com | ijcmas.com, google.com |

| Peptone | Submerged | Nitrogen source; optimum concentration identified for related compounds ijcmas.com | ijcmas.com |

| Potassium dihydrogen phosphate (KH₂PO₄) | Submerged | Phosphate source; optimal concentration identified for related compounds ijcmas.com | ijcmas.com |

| YES Medium (Yeast extract, Sucrose, Agar) | Submerged/Solid | Used for Penicillium spp. | google.com |

| CYA Medium | Submerged/Solid | Contains salts, yeast extract, sucrose, agar; used for Penicillium spp. | google.com |

| Potato starch, Lactose | Submerged | Carbon sources | google.com |

| Corn steep liquor, Ammonium nitrate | Submerged | Nitrogen sources | google.com |

Environmental Parameters for Production Optimization

Several environmental factors play a critical role in optimizing the production of this compound by fungal strains.

Incubation Time: The duration of incubation is vital for allowing the fungus to produce secondary metabolites. For Aspergillus terreus, studies on related tremorgenic mycotoxins suggest optimal production can occur around 12 days of incubation jfda-online.com. For other related fungi like Penicillium, incubation periods of 7-10 days are common google.com.

Temperature: Temperature directly affects fungal metabolic activity. For Aspergillus terreus, an incubation temperature of 28°C has been found to be favorable for the production of tremorgenic mycotoxins jfda-online.com. Generally, temperatures between 25°C and 30°C are considered optimal for the growth and metabolite production of many fungal species, including those from marine environments google.comresearchgate.net.

pH: The initial pH of the culture medium can significantly influence fungal growth and metabolite biosynthesis. While specific optimal pH values for this compound production are not universally defined across all studies, research on related fungal metabolites indicates that alkaline pH conditions can sometimes enhance production jfda-online.com. General fungal growth studies suggest a pH range between 5.5 and 7.5 is often favorable researchgate.net.

Agitation: For submerged fermentation, the rate of agitation provides aeration and ensures nutrient distribution. Agitation speeds around 150-200 rpm have been found to be beneficial for fungal growth and metabolite production in various studies nih.govresearchgate.net.

Growth Phase: The production of secondary metabolites like this compound often occurs during specific phases of fungal growth. For instance, maximal production of related territrems was observed to coincide with the stationary phase of fungal growth, particularly after the rapid depletion of available carbohydrate in the medium jfda-online.com.

Table 3: Optimized Environmental Parameters for Territrem Production

| Parameter | Optimal Condition(s) | Notes | Reference(s) |

| Incubation Time | 12 days (for related territrems); 7-10 days (for Penicillium) | Production often peaks during stationary phase, post-carbohydrate depletion jfda-online.com. | jfda-online.com, google.com |

| Temperature | 28°C; 25-30°C | Affects metabolic activity; 28°C cited for A. terreus tremorgen production jfda-online.com, 25-30°C for general fungal growth google.comresearchgate.net. | jfda-online.com, researchgate.net, google.com |

| pH | Alkaline pH; 5.5-7.5 | Alkaline pH can enhance production jfda-online.com; 5.5-7.5 favorable for general fungal growth researchgate.net. | jfda-online.com, researchgate.net |

| Agitation | 150-200 rpm | Essential for aeration and nutrient mixing in submerged cultures nih.govresearchgate.net. | nih.gov, researchgate.net |

| Growth Phase | Stationary phase | Production often occurs after rapid depletion of available carbohydrate jfda-online.com. | jfda-online.com |

| Medium Volume Ratio | Lower broth volume/culture container volume ratio | Decreased production observed with increased ratio jfda-online.com. | jfda-online.com |

Compound Names Mentioned

this compound

Territrem B

Territrem B'

Territrem A

Territrem D

Territrem E

Butyrolactone I

Alterporriol P

Juncins R-ZI, Juncin ZII

Gemmacolide A and B

Junceellolide D

Cochliomycins A–C

MB2

Arigsugacin E

Arisugacin D

Terreulactone C

Terreulactone A, B, C & D

Pulvinone

Asterric acid

Asterriquinone

Quadrone

Terrein

Phenylpyropenes E and F

Pyripyropenes

3-epiarigsugacin E

Arisugacin B

15-hydroxydecaturin A

Nigrospins B and C

Talaromycin A

Speradines G and H

Cyclopiazonic acid (CPA)

Isolation, Purification, and Structural Elucidation Approaches for Territrem C

Extraction and Chromatographic Separation Techniques

The initial step in isolating Territrem C involves cultivating Aspergillus terreus (specifically strain 23-1) on a suitable substrate, such as rice. nih.govnih.gov Following incubation, the culture is subjected to an extraction process to separate the mycotoxins from the solid medium.

Extraction: The cultured rice is typically extracted with a solvent like chloroform. nih.govasm.orgnih.gov This process effectively transfers this compound, along with other territrems and fungal metabolites, from the rice culture into the chloroform phase.

Chromatographic Separation: The crude chloroform extract contains a mixture of compounds, necessitating further purification to isolate this compound. asm.orgnih.gov Chromatographic techniques are essential for this separation process.

Thin-Layer Chromatography (TLC): TLC is a key method used for both the purification and quantitative analysis of this compound. asm.orgnih.govnih.gov It allows for the separation of Territrems A, B, and C from the crude extract. For quantitative assays, TLC combined with fluorodensitometry has been successfully employed. nih.gov

Column Chromatography: Silica (B1680970) gel column chromatography is a fundamental step in the cleanup and separation of the crude toxin mixture. researchgate.net The extract is adsorbed onto a silica gel column, and different solvent systems are used to elute the compounds based on their polarity, allowing for the separation of the territrem analogues. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is used for the final purification and quantification of this compound. asm.orgnih.govnih.gov This technique offers high resolution and sensitivity, ensuring the isolation of a pure compound for subsequent structural analysis. nih.gov

These multi-step chromatographic procedures are crucial for obtaining this compound in a pure form, free from its structurally similar counterparts, Territrem A and B. nih.govnih.gov

**3.2. Advanced Spectroscopic Methods for Structural Determination

NMR spectroscopy was pivotal in mapping the carbon-hydrogen framework of this compound. acs.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques were employed to make complete spectral assignments. jchps.comacs.org

The structural similarity between Territrems A, B, and C was evident from their NMR spectra. acs.org Techniques such as Nuclear Overhauser Effect (nOe) spectroscopy and various 2D NMR experiments were used to assign the proton (¹H) and carbon (¹³C) signals for all three compounds, including this compound. acs.org The key difference identified in the NMR data for this compound compared to Territrem B was in the signals corresponding to the aromatic phenyl moiety. nih.gov

Interactive Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: The following data is based on assignments made for the territrem skeleton, with specific variations for this compound's unique substituent pattern. Data derived from studies on Territrems A, B, and C. acs.org

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | - | - |

| 4 | - | - |

| 4a | - | - |

| 5 | - | - |

| 6 | - | - |

| 6a | - | - |

| 9 | - | - |

| 11 | - | - |

| 12 | - | - |

| 12a | - | - |

| 12b | - | - |

| 2' | - | - |

| 6' | - | - |

| 3', 5' | - | - |

| 4' | - | - |

| 4-Me (α) | - | - |

| 4-Me (β) | - | - |

| 6a-Me | - | - |

| 12b-Me | - | - |

| 3', 5'-OMe | - | - |

Mass spectrometry was fundamental in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) established the molecular formula as C₂₈H₃₂O₉. nih.gov This corresponds to a molecular weight of 512.20. nih.gov The fragmentation patterns observed in the mass spectrum, when compared to those of Territrem A and B, provided further evidence for a shared core structure among the three compounds. nih.govnih.gov

Early characterization of the territrem family of mycotoxins involved the use of infrared (IR) and ultraviolet (UV) spectroscopy. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. jchps.com The IR spectrum of this compound, like other territrems, would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functional groups, confirming aspects of its complex polycyclic structure.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. jchps.com The similarity in the UV spectra of Territrems A, B, and C indicated that they all possessed the same fundamental chromophoric system. nih.gov

While a single-crystal X-ray analysis for this compound itself has not been reported, its structure was unambiguously determined by relating it to Territrem B. The absolute chemical structure of Territrem B was definitively established by X-ray crystallography. acs.org Furthermore, the three-dimensional structure of another closely related metabolite, Territrem B', was also confirmed by single-crystal X-ray diffractometry. nih.govnih.gov By comparing the comprehensive spectroscopic data of this compound with that of the crystallographically-defined Territrem B and demonstrating their chemical interconversion (methylation of this compound yields Territrem B), the structure of this compound was confidently assigned. nih.gov

Stereochemical Assignments and Relative Configuration

The stereochemistry of this compound was established through its direct correlation with Territrem B. nih.gov The X-ray crystal structure of Territrem B revealed the relative configuration of all its stereogenic centers. acs.org Spectral analysis, particularly NMR, showed that this compound shared the identical core polycyclic skeleton and therefore the same relative stereochemistry as Territrem B. nih.govacs.org

The only structural difference was found in the aromatic side chain: this compound possesses a 4-hydroxy-3,5-dimethoxyphenyl group, whereas Territrem B has a 3,4,5-trimethoxyphenyl group. nih.gov This was proven chemically when the methylation of this compound with dimethyl sulfate resulted in the formation of Territrem B. nih.gov This chemical transformation, linking this compound directly to a compound of known stereochemistry, served to confirm its relative and, by extension, absolute configuration. nih.gov

Biosynthetic Pathways and Enzymology of Territrem C

General Meroterpenoid Biosynthetic Principles

Meroterpenoids are a class of natural products with a hybrid origin, partially derived from the terpenoid pathway and another distinct biosynthetic route, most commonly the polyketide pathway. nih.govbeilstein-journals.orgsemanticscholar.org The biosynthesis of these complex molecules is a testament to the metabolic versatility of fungi and follows a set of conserved principles, orchestrated by a series of dedicated enzymes encoded within a BGC. mdpi.com

The assembly of a meroterpenoid scaffold typically involves several key stages:

Formation of a Non-Terpenoid Starter Unit: In many fungal meroterpenoids, the biosynthesis is initiated with the creation of an aromatic core, often a polyketide, by a polyketide synthase (PKS). beilstein-journals.orgnih.gov These PKS enzymes are large, multifunctional proteins that iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to generate a polyketide chain that subsequently undergoes cyclization and aromatization. beilstein-journals.org

Prenylation: The aromatic core is then decorated with a prenyl group, a crucial step that introduces the terpenoid-derived portion of the molecule. This reaction is catalyzed by prenyltransferases (PTs), which utilize prenyl diphosphate (B83284) donors like farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP). beilstein-journals.orgrsc.org

Terpenoid Cyclization: Following prenylation, the linear prenyl chain undergoes a complex cyclization cascade to form the characteristic polycyclic terpenoid core. This transformation is mediated by terpene cyclases (TCs), a diverse class of enzymes that can generate a vast array of skeletal structures from a single precursor. beilstein-journals.orgnih.gov

Post-Cyclization Modifications: The newly formed meroterpenoid scaffold is then subjected to a series of tailoring reactions that introduce further structural diversity. These modifications are catalyzed by a variety of enzymes, including cytochrome P450 monooxygenases, flavin-dependent monooxygenases, α-ketoglutarate (αKG)-dependent dioxygenases, methyltransferases, and acetyltransferases, which are responsible for hydroxylations, epoxidations, rearrangements, and other functional group installations. beilstein-journals.orgnih.govnih.gov

The genes encoding these biosynthetic enzymes are typically clustered together on the fungal chromosome, allowing for coordinated regulation of their expression. mdpi.com This genetic organization facilitates the efficient production of the final meroterpenoid product.

Proposed Biosynthetic Route to Territrem C

While the biosynthetic pathway for this compound has not been elucidated in detail, a plausible route can be proposed based on early radiolabeling studies of the related territrem B and by analogy to the well-characterized biosynthesis of pyripyropene A. researchgate.netasm.org

Early precursor feeding experiments with Aspergillus terreus demonstrated that the aromatic ring of territrem B is derived from the shikimate pathway, with the methoxy (B1213986) groups originating from S-adenosyl methionine. asm.orgnih.govnih.gov The non-aromatic, polycyclic portion of the molecule was shown to be derived from the mevalonate (B85504) pathway, the source of isoprenoid units. asm.orgnih.govnih.gov

Based on these findings and the pyripyropene A model, the proposed biosynthetic pathway for this compound likely involves the following key steps:

Formation of the Aromatic Core: The biosynthesis is likely initiated with the formation of a benzoic acid derivative via the shikimate pathway.

Prenylation: This aromatic starter unit is then likely prenylated with geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid donor, to form a geranylgeranylated aromatic intermediate.

Epoxidation: A flavin-dependent monooxygenase (FMO) is proposed to catalyze the epoxidation of a terminal double bond in the geranylgeranyl chain.

Cyclization Cascade: The epoxide intermediate then undergoes a protonation-initiated cyclization cascade, catalyzed by a terpene cyclase, to generate the complex polycyclic core of the territrem skeleton.

Tailoring Reactions: A series of post-cyclization modifications, including hydroxylations and other oxidations, are carried out by tailoring enzymes such as cytochrome P450 monooxygenases to yield the final structure of this compound. The specific differences in the substitution pattern between Territrem A, B, and C are due to variations in these final tailoring steps. asm.org

The following table summarizes the proposed precursors and their origins in the biosynthesis of the territrem scaffold.

| Moiety | Precursor | Biosynthetic Pathway |

| Aromatic Ring | Shikimic Acid | Shikimate Pathway |

| Methoxy Groups | S-Adenosyl Methionine | One-Carbon Metabolism |

| Polycyclic Terpenoid Core | Geranylgeranyl Pyrophosphate (GGPP) | Mevalonate Pathway |

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The specific biosynthetic gene cluster (BGC) responsible for the production of this compound in Aspergillus terreus has not yet been definitively identified and characterized. However, based on the principles of fungal secondary metabolite biosynthesis, it is highly probable that the genes encoding the enzymes for the this compound pathway are organized in a contiguous cluster within the fungal genome. mdpi.com

Genome mining of Aspergillus terreus has revealed a rich repertoire of BGCs, including those for other meroterpenoids like terretonin. beilstein-journals.org It is anticipated that the this compound BGC would contain a characteristic set of genes essential for its synthesis. The core components of such a putative BGC would likely include:

Genes for the aromatic starter unit: While the starter unit is from the shikimate pathway, enzymes for its modification and activation may be present in the cluster.

A Prenyltransferase (PT): A gene encoding a PT responsible for attaching the geranylgeranyl moiety to the aromatic precursor.

A Terpene Cyclase (TC): A gene for the TC that catalyzes the intricate cyclization of the prenylated intermediate.

Tailoring Enzyme Genes: A suite of genes encoding enzymes such as cytochrome P450 monooxygenases, FAD-dependent monooxygenases, and potentially methyltransferases and other modifying enzymes.

Regulatory Genes: One or more transcription factors that regulate the expression of the other genes within the cluster.

The identification of the this compound BGC will likely require a combination of genome sequencing of a this compound-producing strain of Aspergillus terreus, bioinformatic analysis to identify candidate clusters, and subsequent functional characterization of the genes within the identified cluster through gene knockout and heterologous expression experiments. The discovery of this BGC would provide definitive insights into the biosynthesis of this important class of mycotoxins.

Key Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process, each step catalyzed by a specific enzyme. While the individual enzymes for the this compound pathway have not been isolated and characterized, their probable functions can be inferred from the proposed biosynthetic pathway and knowledge of homologous enzymes from other meroterpenoid pathways. beilstein-journals.orgnih.gov

The key enzymatic transformations are summarized in the table below:

| Enzyme Class | Proposed Function in this compound Biosynthesis | Substrate(s) | Product |

| Prenyltransferase (PT) | Catalyzes the attachment of a geranylgeranyl group to the aromatic starter unit. | Aromatic precursor, Geranylgeranyl pyrophosphate (GGPP) | Geranylgeranylated aromatic intermediate |

| Flavin-Dependent Monooxygenase (FMO) | Catalyzes the epoxidation of a terminal double bond of the geranylgeranyl side chain. | Geranylgeranylated aromatic intermediate | Epoxidized geranylgeranylated intermediate |

| Terpene Cyclase (TC) | Initiates and controls the complex cascade of ring closures to form the polycyclic territrem skeleton. | Epoxidized geranylgeranylated intermediate | Prototerritrem scaffold |

| Cytochrome P450 Monooxygenases | Catalyze various regio- and stereospecific hydroxylations and other oxidative modifications on the territrem scaffold to produce the final this compound structure. | Prototerritrem intermediates | Hydroxylated territrem intermediates and final this compound |

The terpene cyclase is a particularly crucial enzyme in this pathway, as it is responsible for constructing the complex and stereochemically rich core of the this compound molecule. The subsequent tailoring by cytochrome P450 monooxygenases and other modifying enzymes then adds the final functional decorations that define the specific identity and biological activity of this compound. The elucidation of the precise functions and mechanisms of these enzymes awaits the identification and characterization of the this compound biosynthetic gene cluster.

Mechanistic Investigations of Territrem C Biological Activities

Research into Territrem C's biological activities focuses on its enzymatic inhibition and its effects on viral replication, providing insights into its potential therapeutic applications.

In Vitro Enzyme Kinetics and Potency Assessment

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibiting AChE can potentiate cholinergic neurotransmission, making it a key target for treating neurodegenerative diseases like Alzheimer's disease. This compound has demonstrated significant inhibitory activity against AChE in vitro.

Studies have employed spectrophotometric methods, such as the Ellman's assay, to quantify AChE inhibition. Kinetic analysis, including the determination of Michaelis-Menten constants () and maximum velocity () using Lineweaver-Burk plots, allows for the characterization of the inhibition mechanism. The inhibitory constant () is subsequently calculated to assess the compound's potency.

This compound has been reported to exhibit in vitro AChE inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 1.07 µM psu.edu. While other territrem derivatives have shown even higher potency, with IC50 values in the nanomolar range science.gov, the reported activity for this compound highlights its capacity to interfere with AChE function.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition of this compound

| Compound | Target | IC50 Value | Reference |

| This compound | AChE | 1.07 µM | psu.edu |

Structural Activity Relationship (SAR) Studies for AChE Inhibition

Structural activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure dictates its biological activity. By systematically modifying a compound's structure and observing the changes in its inhibitory potency against AChE, researchers can identify key functional groups and structural features responsible for binding and inhibition. While specific SAR studies detailing this compound's structure-activity relationships for AChE inhibition were not extensively detailed in the provided literature, the broader class of territrems and related meroterpenoids have demonstrated potent AChE inhibitory activities science.govnih.govresearchgate.net. These findings suggest that structural modifications within the territrem scaffold could lead to optimized inhibitors with enhanced potency and selectivity for AChE over other cholinesterases, such as butyrylcholinesterase (BuChE) science.gov. The development of novel AChE inhibitors often involves optimizing lead compounds through SAR studies to improve their therapeutic profiles heraldopenaccess.us.

Binding Site Interactions and Molecular Modeling Approaches

Understanding how this compound interacts with the AChE enzyme at a molecular level is key to elucidating its mechanism of action. AChE possesses both a catalytic active site, located at the bottom of a deep gorge, and a peripheral anionic site (PAS) near the gorge's entrance nih.govresearchgate.net. Inhibitors can bind to one or both of these sites.

Structural studies involving Territrem B, a related compound, have revealed that it binds to both the catalytic and peripheral sites of human AChE nih.govresearchgate.netabcam.com. Territrem B binding has been observed to distort the protein backbone in the peripheral site, indicating a significant conformational impact on the enzyme nih.govresearchgate.net. Molecular modeling and docking studies are employed to predict and visualize these interactions, identifying key amino acid residues involved in binding, such as tryptophan (Trp286), phenylalanine (Phe297), and tyrosine (Tyr341) residues that form hydrophobic and π-π stacking interactions within the active site gorge researchgate.netmdpi.commdpi.com. These studies suggest that territrems, as a class, engage with AChE through complex interactions spanning multiple binding regions, contributing to their potent inhibitory effects.

Antiviral Activity Research

Beyond its neurochemical effects, this compound and related fungal metabolites have been investigated for their antiviral properties, particularly against viruses like Herpes Simplex Virus type 1 (HSV-1).

Inhibition of Viral Replication (e.g., HSV-1)

Research has explored the capacity of fungal metabolites to inhibit viral replication. In a study evaluating compounds isolated from a marine-derived fungus, several territrem derivatives demonstrated evident antiviral activity against HSV-1 researchgate.net. While this compound (identified as compound 5 in this study) was among the evaluated compounds, specific IC50 values for its antiviral activity against HSV-1 were not explicitly detailed in the provided excerpts. However, other territrem derivatives from the same study exhibited significant inhibition, with IC50 values ranging from 6.34 µg/mL to 28.9 µg/mL.

Other Reported Biological Activities of Related Meroterpenoids

Meroterpenoids, characterized by their hybrid structure derived from both terpenoid and polyketide biosynthetic pathways, are frequently isolated from fungal sources, including species of Aspergillus and Penicillium. These compounds have garnered considerable scientific interest due to their wide array of pharmacological activities, including those pertinent to inflammatory conditions, oxidative stress, and neurodegenerative diseases.

Anti-inflammatory Effects

Meroterpenoids have demonstrated considerable potential as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways. Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS) in macrophage cell lines (e.g., RAW264.7 and BV-2) mdpi.comfrontiersin.orgcabidigitallibrary.orgresearchgate.nettandfonline.comaditum.orgmdpi.comtandfonline.com.

Several meroterpenoids exhibit anti-inflammatory activity by suppressing signaling pathways crucial for inflammation, including the NF-κB and MAPK pathways mdpi.comcabidigitallibrary.orgtandfonline.comaditum.orgtandfonline.com. For instance, compounds derived from Penicillium purpurogenum and Penicillium chrysogenum have shown inhibitory effects on NO production in LPS-activated BV-2 microglial cells with IC50 values ranging from 0.8 to 30.0 μM and 4.3 to 78.2 μM, respectively mdpi.comnih.gov. Similarly, meroterpenoids from Stachybotrys chartarum have demonstrated moderate anti-inflammatory potential by inhibiting NO production in LPS-activated RAW264.7 cells, with reported IC50 values for stachybotrysin C, stachybonoid F, and stachybotrylactone at 27.2, 52.5, and 17.9 mM, respectively mdpi.comcabidigitallibrary.orgresearchgate.net. Mangiterpene C from Guignardia mangiferae also exhibited significant inhibition of LPS-induced NO production with an IC50 of 5.97 μM and suppressed the NF-κB signaling pathway mdpi.comcabidigitallibrary.org. Furthermore, Yaminterritrem B, isolated from Aspergillus terreus, was identified as a COX-2 inhibitor with an IC50 of 18.3 μg/mL researchgate.net.

Table 1: Selected Meroterpenoids with Documented Anti-inflammatory Activity

| Compound Name | Source Organism | Target/Mechanism | IC50 Value (Units) | Citation(s) |

| Purpurogenolides B, C, D, Berkeleyacetal C | Penicillium purpurogenum | Inhibition of NO production in LPS-activated BV-2 microglial cells | 0.8–30.0 (μM) | mdpi.comnih.gov |

| Stachybotrysin C | Stachybotrys chartarum | Inhibition of NO production in LPS-activated RAW264.7 cells | 27.2 (mM) | mdpi.comcabidigitallibrary.orgresearchgate.net |

| Stachybonoid F | Stachybotrys chartarum | Inhibition of NO production in LPS-activated RAW264.7 cells | 52.5 (mM) | mdpi.comcabidigitallibrary.orgresearchgate.net |

| Stachybotrylactone | Stachybotrys chartarum | Inhibition of NO production in LPS-activated RAW264.7 cells | 17.9 (mM) | mdpi.comcabidigitallibrary.orgresearchgate.net |

| Mangiterpene C | Guignardia mangiferae | Inhibition of LPS-induced NO production; suppression of NF-κB signaling pathway | 5.97 (μM) | mdpi.comcabidigitallibrary.org |

| Cochlactones A, B | Ganoderma cochlear | Inhibition of NO production | 5.9 ± 0.1, 6.1 ± 0.2 (μM) | cabidigitallibrary.org |

| Applanatumol C | Ganoderma applanatum | Inhibition of COX-2 | 25.5 (μM) | cabidigitallibrary.org |

| Spirocochlealactones A-C, Ganodilactone | Ganoderma cochlear | Inhibition of COX-2 | 1.29–3.63 (μM) | cabidigitallibrary.org |

| Penimerodione A | Penicillium chrysogenum HNNU w0032 | Inhibition of NO production in LPS-stimulated BV-2 macrophages; anti-neuroinflammatory via MAPK signaling pathway | 5.9 ± 0.3 (μM) | tandfonline.comnih.gov |

| Aspermeroterpenes D–H | Aspergillus terreus | Inhibition of NO production in RAW264.7 cells | 6.74–29.59 (μM) | aditum.orgrsc.org |

| Yaminterritrem B | Aspergillus terreus | COX-2 inhibitor | 18.3 (μg/mL) | researchgate.net |

Antioxidant Properties

Meroterpenoids also exhibit significant antioxidant properties, contributing to the mitigation of oxidative stress, a process implicated in numerous chronic diseases and aging. Their antioxidant capacity is often attributed to their ability to scavenge free radicals and inhibit oxidative damage through various mechanisms.

Compounds isolated from Ganoderma species have shown notable antioxidant activities. For example, cochlearins A–I from Ganoderma cochlear demonstrated antioxidant properties, with cochlearin D being particularly potent in radical scavenging assays, exhibiting an IC50 of 3.1 ± 0.1 μM cabidigitallibrary.org. Meroterpenoids from Perenniporia medulla-panis, such as perennipin A-C and fornicin A, also displayed antioxidant effects with IC50 values ranging from 12.8 to 190.3 μM cabidigitallibrary.org. Furthermore, meroterpenoids from marine algae, like sargachromanols A–P from Sargassum siliquastrum, showed moderate to significant radical scavenging activity in DPPH assays, with IC50 values spanning 0.21 to 47.9 μM mdpi.com. Rhodomelin A, isolated from Rhodomela confervoides, demonstrated potent DPPH radical scavenging activity with an IC50 value of 3.82 μM mdpi.com.

Table 2: Selected Meroterpenoids with Documented Antioxidant Activity

| Compound Name | Source Organism | Assay Type | IC50 Value (Units) | Citation(s) |

| Cochlearin D | Ganoderma cochlear | Radical scavenging (DPPH/ABTS) | 3.1 ± 0.1 (μM) | cabidigitallibrary.org |

| Perennipin A-C, Fornicin A | Perenniporia medulla-panis | Antioxidant properties (DPPH/ORAC) | 12.8–190.3 (μM) | cabidigitallibrary.org |

| Sargachromanols A–P | Sargassum siliquastrum | Radical scavenging (DPPH) | 0.21–47.9 (μM) | mdpi.com |

| Rhodomelin A (18) | Rhodomela confervoides | DPPH radical scavenging | 3.82 (μM) | mdpi.com |

Beta-Secretase 1 (BACE1) Inhibition

Beta-Secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for cleaving the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Meroterpenoids have emerged as promising BACE1 inhibitors, offering a potential therapeutic strategy for neurodegenerative disorders.

Several meroterpenoids derived from Aspergillus terreus have shown significant BACE1 inhibitory activity. Terreusterpenes A and D exhibited BACE1 inhibition with IC50 values of 5.98 μM and 1.91 μM, respectively mdpi.comrsc.org. Other Aspergillus terreus isolates, such as asperterpenes A and B, demonstrated potent BACE1 inhibition with IC50 values of 78 nM and 59 nM, respectively, showing activity comparable to or exceeding that of clinical BACE1 inhibitors rsc.orgresearchgate.net. Spiroterreusnoids A–F also displayed BACE1 inhibitory activity in vitro, with IC50 values ranging from 5.86 to 27.16 μM mdpi.com. Meroterpenoids isolated from mushrooms like Suillus bovinus and Boletinus cavipes also exhibited BACE1 inhibitory activity, with IC50 values ranging from 1.0 to 23.7 μM for compounds 1-6 nih.gov. Additionally, compounds from Albatrellus yasudae, including scutigeric acid (1) and grifolic acid (6), showed BACE1 inhibitory activities with IC50 values of 1.6 μM and 1.4 μM, respectively nih.gov.

Synthesis and Derivatization of Territrem C and Analogues

Chemical Synthesis Strategies for Territrem C Core Structure

While the complete total synthesis of this compound's core structure is complex, research has delved into understanding its biosynthesis and the synthesis of related structures. The biosynthesis of territrems, alongside compounds like pyripyropenes and arisugacins, is thought to involve a polyketide pathway coupled with a terpenoid unit rsc.org, researchgate.net. Some studies have outlined synthetic plans for related molecules, such as a strategy involving the coupling of a substituted pyrone with a functionalized decalin system, which was explored for a this compound analogue ucla.edu. The scientific community continues to develop and refine synthetic methodologies to access the complex polycyclic framework characteristic of territrems ust.hk.

Semisynthesis of this compound Derivatives

Semisynthesis, which involves modifying naturally occurring compounds or their precursors, offers a viable route to generating this compound analogues with potentially enhanced or altered biological activities auckland.ac.nz. Studies have reported the isolation of various territrem derivatives from fungal sources mdpi.com, researchgate.net. For instance, research has focused on synthesizing analogues of Territrem B, a closely related compound, by modifying its structure, such as through derivatization from jujubogenin (B1254797) researchgate.net. These efforts aim to create libraries of compounds that can be screened for improved efficacy or selectivity, particularly against targets like AChE.

Structure-Activity Relationship (SAR) Exploration of Territrem Analogues

Understanding the SAR of this compound and its analogues is crucial for rational drug design. Investigations have revealed that specific structural features are critical for AChE inhibitory activity. For example, the A-ring enone, the D-ring pyran-2-one, and the aromatic E-ring are important for binding to the enzyme nih.gov. Differences in the substituents on the aromatic moiety of compounds like Arisugacin A, Arisugacin B, Territrem B, and this compound can lead to variations in their bioactivity mdpi.com. The enone moiety, in particular, has been identified as playing a key role in the anti-cholinesterase activity of these compounds mdpi.com. Studies have shown that many territrem derivatives exhibit potent AChE inhibition, with reported IC50 values spanning a wide range, highlighting the impact of structural modifications on potency mdpi.com.

Compound List

Territrem A

Territrem B (TRB)

this compound

Territrem D

Territrem E

Arisugacin A

Arisugacin B

Arisugacins C-H

Analytical Methodologies for Detection and Quantification of Territrem C

Chromatographic Techniques for Separation and Detection

Chromatographic methods are foundational for separating Territrem C from complex mixtures, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound due to its high resolution and sensitivity tandfonline.comnih.govjfda-online.comsysrevpharm.orgphcogj.comauckland.ac.nz. HPLC allows for the separation of this compound from other compounds in a sample based on differences in their interactions with a stationary phase and a mobile phase.

Research has demonstrated the application of HPLC for determining the presence and quantity of related compounds like Territrem B in rice media, employing a reverse-phase HPLC on a C18 column with UV detection at 335 nm jfda-online.com. The method showed good linearity (R² = 0.9998) and recovery rates (91.5%–95.2%) for Territrem B, indicating its suitability for quantitative analysis jfda-online.com. Similar HPLC methods, often coupled with UV-Vis detectors, are standard for separating and quantifying mycotoxins and other natural products, including those with similar chemical structures to this compound phcogj.comclockss.orgptfarm.plmdpi.com. The development of stability-indicating HPLC methods is also crucial for assessing the degradation of compounds like this compound under various conditions phcogj.com.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and sensitive technique for the qualitative analysis and separation of compounds, including this compound aocs.orglibretexts.orgnih.govmdpi.comiaea.orgsigmaaldrich.com. TLC utilizes a thin layer of adsorbent material (e.g., silica (B1680970) gel) on a plate, with a mobile phase that moves up the plate by capillary action, separating components of a mixture based on their differing affinities for the stationary and mobile phases libretexts.orgsigmaaldrich.com.

TLC has been used in the identification of related compounds, such as identifying Territrem B through TLC and HPLC analysis, which was later confirmed by mass spectroscopy jfda-online.com. TLC can also be employed in bioautography, where the separated compounds on the TLC plate are directly tested for biological activity, such as enzyme inhibition nih.govnih.govresearchgate.net. For instance, TLC bioautography, combined with enzyme assays, is a valuable tool for detecting acetylcholinesterase inhibitors, a class of compounds that includes some territrem derivatives nih.govresearchgate.net. While TLC is excellent for initial screening and qualitative analysis, its detection limits are generally higher than HPLC, making HPLC preferable for precise quantification libretexts.org.

Hyphenated Techniques (e.g., LC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS, offer superior capabilities for the identification and quantification of this compound by combining the separation power of chromatography with the sensitive detection and structural information provided by mass spectrometry mdpi.comscialert.netresearchgate.netthermofisher.comphenomenex.comcore.ac.uksciex.comubc.cajapsonline.com.

LC-MS/MS is highly effective for identifying and quantifying mycotoxins, including potential identification of territrem analogues mdpi.comresearchgate.netcore.ac.uk. Researchers have used LC-MS/MS for the simultaneous quantification of multiple mycotoxins in food and feed, demonstrating high sensitivity, selectivity, and rapid analysis times mdpi.comsciex.com. These techniques allow for the precise determination of molecular weight and fragmentation patterns, aiding in the structural elucidation and confirmation of this compound and its related compounds nih.govmdpi.comscialert.netresearchgate.netthermofisher.com. For example, LC-MS/MS has been used to identify metabolites of related compounds, providing detailed structural information nih.gov. The ability to perform rapid screening and quantification of a broad range of analytes in complex matrices makes LC-MS/MS an indispensable tool in this compound research sciex.com.

Spectrometric Methods for Quantification

While often coupled with chromatographic separation (as in LC-MS), spectrometric methods themselves provide the basis for quantification by detecting and measuring the signal generated by the analyte. UV-Vis spectrophotometry is commonly used in conjunction with HPLC, where detection occurs at specific wavelengths that this compound or its derivatives absorb light jfda-online.comphcogj.comclockss.org.

For instance, an HPLC method for Territrem B utilized UV detection at 335 nm jfda-online.com. Mass spectrometry (MS), as employed in LC-MS and LC-MS/MS, provides highly sensitive and selective quantification by measuring the mass-to-charge ratio of ionized molecules and their fragments mdpi.comthermofisher.com. The fragmentation patterns obtained from MS/MS analysis are critical for confirming the identity and quantifying the amount of this compound in a sample nih.govmdpi.comthermofisher.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful spectrometric tool used for structural elucidation, providing detailed information about the atomic arrangement of this compound, which is essential for its definitive identification tandfonline.comnih.gov.

Enzyme-Based Bioassays for Activity Monitoring (e.g., Ellman Method)

Enzyme-based bioassays, particularly those monitoring acetylcholinesterase (AChE) inhibition, are vital for assessing the biological activity of this compound and its analogues nih.govresearchgate.netmdpi.comresearchgate.netmdpi.comnih.govtandfonline.comtandfonline.com. The Ellman method is a colorimetric assay commonly used to detect and quantify AChE inhibitors nih.govmdpi.comresearchgate.netmdpi.comtandfonline.com.

The modified Ellman method involves the reaction of acetylcholinesterase with a substrate (acetylcholine) and a chromogenic reagent (DTNB - 5,5′-dithiobis(2-nitrobenzoic acid)). The hydrolysis of acetylcholine (B1216132) produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, that can be quantified spectrophotometrically at 412 nm nih.govmdpi.com. Compounds that inhibit AChE will reduce the rate of this reaction, leading to a lower absorbance nih.govmdpi.com.

Research has shown that several territrem derivatives, including those structurally related to this compound, exhibit potent AChE inhibitory activity, with IC₅₀ values in the nanomolar range mdpi.comresearchgate.netmdpi.comnih.govmdpi.com. For example, compounds 1 and 2 (structurally related to territrems) showed strong AChE inhibition with IC₅₀ values of 4.2 ± 0.6 nM and 4.5 ± 0.6 nM, respectively mdpi.comresearchgate.netnih.gov. These bioassays are often coupled with chromatographic techniques (e.g., TLC bioautography, LC-MS/MS) to link specific chemical structures to their observed biological activities nih.govresearchgate.netmdpi.com.

Future Research Directions and Potential Applications of Territrem C

Elucidation of Remaining Biosynthetic Steps

Meroterpenoids, including Territrem C, are complex hybrid natural products that arise from the intricate interplay of polyketide and terpenoid biosynthetic pathways within fungi mdpi.comrsc.orgnih.govroyalsocietypublishing.orgresearchgate.net. While the general biosynthetic machinery for fungal meroterpenoids often involves a single biosynthetic gene cluster (BGC) encoding key enzymes like polyketide synthases (PKS), prenyltransferases (PT), and terpene cyclases (TC) mdpi.comrsc.orgnih.govroyalsocietypublishing.orgresearchgate.net, the specific genes and enzymatic cascades responsible for the complete biosynthesis of this compound remain areas for detailed exploration. Future research should focus on identifying and characterizing the complete this compound BGC in producing fungi. This would involve employing genomic and transcriptomic analyses, followed by functional characterization of individual genes and enzymes through techniques such as gene deletion and heterologous expression mdpi.comrsc.orgnih.govresearchgate.net. Understanding the precise roles of specific enzymes in steps like cyclization, oxidation, and prenylation will be crucial for a comprehensive grasp of its formation and for potential bioengineering efforts.

Comprehensive Mechanistic Characterization of Bioactivities

This compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission and a key target in Alzheimer's disease primescholars.comresearchgate.netmdpi.commdpi.comtandfonline.comjournalgrid.comnih.govnih.gov. Reported IC50 values for this compound's AChE inhibition range from nanomolar to micromolar concentrations, indicating potent activity researchgate.netmdpi.comtandfonline.comjournalgrid.comroyalsocietypublishing.orgnih.govpsu.edu. Studies on related compounds like Territrem B suggest binding to both the catalytic and peripheral sites of AChE, with computational models indicating that the E-ring of this compound plays a significant role in its binding affinity nih.govnih.gov. Beyond AChE inhibition, this compound has also demonstrated antiviral activity against HSV-1 and has been observed to increase the number of dead cells in specific cancer cell line models researchgate.netabcam.com. Furthermore, meroterpenoids as a class are known for general neuroprotective effects, including antioxidant and anti-inflammatory properties, which may contribute to their therapeutic potential mdpi.comjournalgrid.comresearchgate.net.

Future research should aim to comprehensively elucidate the molecular mechanisms underlying these bioactivities. Detailed enzymatic assays and structural studies (e.g., X-ray crystallography or cryo-EM) are needed to precisely define this compound's interaction with AChE, identifying key amino acid residues involved and the type of inhibition. Investigating the specific molecular targets and pathways responsible for its antiviral and cytotoxic effects will provide a clearer picture of its broader biological impact. Further exploration into its potential antioxidant or anti-inflammatory roles could uncover additional neuroprotective mechanisms relevant to treating neurodegenerative disorders.

Development as Biochemical Probes and Research Tools

The potent and selective inhibition of AChE by this compound positions it as a valuable biochemical probe and research tool. Its ability to modulate the cholinergic system makes it useful for studying the physiological and pathological roles of AChE in various biological contexts, including neuronal signaling, synaptic function, and the progression of neurodegenerative diseases like Alzheimer's disease primescholars.commdpi.comtandfonline.comjournalgrid.comnih.govnih.govnih.gov. Researchers can utilize this compound to investigate the intricacies of AChE binding sites, explore substrate interactions, and screen for novel therapeutic agents that target the cholinergic pathway. Its potential neuroprotective effects also lend themselves to its use as a tool for studying cellular stress responses and signaling cascades involved in maintaining neuronal health mdpi.comjournalgrid.comresearchgate.net.

Future directions include the development of this compound derivatives as more refined biochemical probes with enhanced specificity or tailored properties for specific research applications. Its utility in in vitro and in vivo models to dissect the complexities of neurodegenerative disease pathogenesis and to screen for new therapeutic leads warrants further investigation.

Exploration of Structure-Activity Relationships for Enhanced Efficacy

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Studies on related territrems and arisugacins have highlighted the importance of specific structural motifs, such as the A-ring enone, D-ring pyran-2-one, and the E-ring, for AChE binding nih.govnih.govresearchgate.net. Computational modeling specifically suggests that the E-ring of this compound, particularly the presence and positioning of methoxy (B1213986) substituents, significantly influences its affinity for AChE nih.gov. Modifications, such as replacing a methoxy group with a hydroxyl group, have shown promise in enhancing binding affinity nih.gov.

Future research should focus on systematic structure-activity relationship (SAR) studies. This would involve the synthesis and biological evaluation of a library of this compound analogues with targeted modifications to key structural features, particularly the E-ring. Such studies could aim to optimize AChE inhibitory potency, improve selectivity for AChE over other cholinesterases (like BuChE), or uncover novel bioactivities by altering other parts of the molecule.

Biotechnological Production and Strain Improvement

This compound is produced by several fungal species, most notably Aspergillus terreus and various Penicillium species primescholars.comresearchgate.netmdpi.comjournalgrid.comnih.govmdpi.comresearchgate.netnih.govijcmas.com. Optimizing fermentation conditions is paramount for maximizing the yield of this compound, with factors such as carbon and nitrogen sources, pH, temperature, and incubation time playing critical roles primescholars.comijcmas.comjfda-online.com. For instance, studies on related compounds like Butyrolactone I from A. terreus identified optimal conditions, such as 6.0% sucrose (B13894) and 10 days of incubation, for enhanced production ijcmas.com. Similarly, A. terreus CCRC 32111 showed maximal territrem B production under specific conditions jfda-online.com.

Future efforts should concentrate on optimizing fermentation parameters specifically for this compound production by selected high-yielding fungal strains. Furthermore, strain improvement strategies, potentially guided by knowledge of the this compound biosynthetic gene cluster, could significantly enhance yields. These strategies may include classical mutagenesis and screening, or more advanced genetic engineering approaches to overexpress key biosynthetic enzymes or modify regulatory pathways nih.govmdpi.comfrontiersin.org. Such advancements are essential for facilitating the cost-effective and scalable production of this compound for research and potential therapeutic applications.

Compound List

this compound

Territrem B

Territrem A

Territrem D

Territrem E

Arisugacin A

Arisugacin B

Arisugacin C

Arisugacin D

Arisugacin E

Arisugacin F

Arisugacin G

Arisugacin H

Arisugacin I

Arisugacin J

Terreulactone A

Terreulactone B

Terreulactone C

Terreulactone D

Butyrolactone I

Butyrolactone II

Butyrolactone IV

Butyrolactone V

Aspernigrin C

Cladosin C

Alterporriol Q

Tetrahydroaltersolanol C

Penitrem A

Paspalitrem A

Paspalinine

Janthitrem A

Janthitrem B

Janthitrem C

Janthitrem D

Janthitrem E

Janthitrem F

Janthitrem G

Aflatrem

Fumitremorgin A

Verruculogen

Stachybotrysin C

Stachybonoid F

Stachybotrylactone

DHI (Dihydrotanshinone I)

Asperterpenes A, B, E, F, G

Terreusterpenes A, B, D

Spiroterreusnoids A–F

Terretonin

Terretonin C

Andrastin A

Austinol

Dehydroaustinol

Pyripyropene A

Mycophenolic acid

Yanuthone D

Aspernidine A

Paxilline

Lolitrem B

Viridicatumtoxin

Penigequinolones

Fumagillin

Septosone A

Tricycloalternarenes A, B, C

Bicycloalternarenes A

Amphichoterpenoids D, E

Mangiterpene C

Chrysogenolide C, D, F

Berkeleyacetal C

Purpurogenolide C

Applanatumol C

Spirocochlealactones A–C

Ganodilactone

Gancochlearols A, B

Cochlactones A, B

Ganocapensins A, B

Ganomycin E, F, I

Fornicin E, B

Cochlearins A–I

Brasilainoid B, C

Terreus steroid (1)

Epi-aszonalenin A (5)

Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate (6)

Terrelumamides A (7)

Terrelumamides B (8)

Terezine D (9)

Asterrelenin (4)

Cytochalasin H

Avertoxin B

Anithiactins A–C

Arigsugacin I, F

Xyloketals A–E

Tropolactone B

(+)-arisugacin A

(+)-territrem A

(+)-territrem B

(+)-territrem C

常见问题

Q. What safety protocols are mandatory for handling this compound in vivo studies?

- Methodological Answer : Adhere to OECD Guidelines 423 for acute toxicity testing. Use LD₅₀ data from structurally similar compounds (e.g., Territrem A: LD₅₀ = 17.6 mg/kg in mice ). Conduct studies in AAALAC-accredited facilities with IACUC approval. Include humane endpoints (e.g., tremors, weight loss >20%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。